Dimethyl 5-(tert-butyl)-2-iodoisophthalate
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Overview
Description
Dimethyl 5-(tert-butyl)-2-iodoisophthalate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a tert-butyl group and an iodine atom attached to the aromatic ring, along with two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(tert-butyl)-2-iodoisophthalate typically involves the iodination of a suitable aromatic precursor followed by esterification. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the iodination and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates . The use of tert-butoxycarbonyl groups in the synthesis process enhances the stability and reactivity of the intermediate compounds.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(tert-butyl)-2-iodoisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aromatic ring and ester groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic esters, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Dimethyl 5-(tert-butyl)-2-iodoisophthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Dimethyl 5-(tert-butyl)-2-iodoisophthalate involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and hydrolysis reactions, while the iodine atom can undergo substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-(tert-butyl)-2-bromoisophthalate: Similar structure but with a bromine atom instead of iodine.
Dimethyl 5-(tert-butyl)-2-chloroisophthalate: Contains a chlorine atom instead of iodine.
Dimethyl 5-(tert-butyl)-2-fluoroisophthalate: Features a fluorine atom in place of iodine.
Uniqueness
Dimethyl 5-(tert-butyl)-2-iodoisophthalate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
dimethyl 5-tert-butyl-2-iodobenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO4/c1-14(2,3)8-6-9(12(16)18-4)11(15)10(7-8)13(17)19-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACVYVJLBBFMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)OC)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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